molecular formula C22H19ClO3 B1141217 Atovaquone-d5 CAS No. 1217612-80-0

Atovaquone-d5

Número de catálogo B1141217
Número CAS: 1217612-80-0
Peso molecular: 371.872
Clave InChI: BSJMWHQBCZFXBR-YNUDWXFUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Introduction Atovaquone is a substituted hydroxynaphthoquinone, used as an antimalarial drug. It works by inhibiting the mitochondrial cytochrome bc1 complex in parasites like Plasmodium falciparum, which causes malaria (Birth, Kao, & Hunte, 2014).

  • Synthesis Analysis A more sustainable and efficient synthesis of atovaquone has been developed, starting from phthalic anhydride and leading to atovaquone through key bromination, Rosenmund reduction, and rearrangement chemistries (Britton et al., 2012).

  • Molecular Structure Analysis The molecular basis of atovaquone’s action involves its binding to the ubiquinol oxidation pocket of the cytochrome bc1 complex. It forms multiple interactions, including a polarized H-bond and non-polar interactions with cytochrome b residues (Kessl et al., 2003).

  • Chemical Reactions and Properties Atovaquone's inhibition of the cytochrome bc1 complex results in the collapse of mitochondrial membrane potential at concentrations lower than those affecting mammalian systems. Its mechanism includes blocking domain movement required for electron transfer in the cytochrome bc1 complex (Mather et al., 2005).

  • Physical Properties Analysis Atovaquone exhibits polymorphism, with two isolated crystal phases showing different orientations in crystal packing and interaction via hydrogen bond interactions. Its thermal and structural characterizations reveal differences in polymorphs based on orientation and intermolecular interactions (Malpezzi et al., 2010).

  • Chemical Properties Analysis Atovaquone and its derivatives show potent antimalarial activity, attributed to their interaction with the cytochrome bc1 complex. The synthesis of atovaquone derivatives demonstrates their significant activity against Plasmodium falciparum, highlighting the compound's chemical versatility and efficacy (El Hage et al., 2009).

Aplicaciones Científicas De Investigación

  • Molecular Basis for Atovaquone Binding to the Cytochrome bc1 Complex : Atovaquone is known for its therapeutic use in treating diseases like malaria, pneumonia, and toxoplasmosis. It acts by inhibiting the cytochrome bc1 complex. Research has shown that atovaquone binds to the ubiquinol oxidation pocket of the bc1 complex, interacting with the Rieske iron-sulfur protein. This insight provides a molecular description of how atovaquone binds to the bc1 complex and explains the differential inhibition of the fungal versus mammalian enzymes (Kessl et al., 2003).

  • Repurposing Atovaquone in Cancer Treatment : Studies have shown that atovaquone, an FDA-approved anti-malarial drug, also possesses anti-cancer activity, particularly against Cancer Stem-like Cells (CSCs). It acts as a potent and selective inhibitor of oxidative phosphorylation (OXPHOS) by targeting mitochondrial complex III. This selective inhibition suggests that atovaquone could be repurposed for cancer treatment, highlighting the importance of mitochondrial function in the proliferation of CSCs (Fiorillo et al., 2016).

  • Modeling Atovaquone Resistance in Parasites and Pathogenic Fungi : Resistance to atovaquone treatment in diseases like malaria and pneumonia has been linked to mutations in the cytochrome b gene. Research has used yeast and bovine bc1 complexes as models to understand the molecular interaction of atovaquone with human and resistant pathogen enzymes. This modeling helps in understanding the molecular basis of drug resistance (Kessl et al., 2007).

  • Antiparasitic Agent Atovaquone : Atovaquone's role as an antiparasitic agent, particularly in the treatment and prevention of various protozoal infections, has been explored. Its unique mechanism of action, including the inhibition of the cytochrome bc1 complex, makes it a valuable therapeutic option against diseases like malaria, PCP, toxoplasmosis, and babesiosis (Baggish & Hill, 2002).

  • Atovaquone in Treating Acute Myeloid Leukemia (AML) : Atovaquone has shown potential in treating AML by inducing apoptosis and inhibiting the oxygen consumption rate of AML cells. It also affects the integrated stress response and suppresses oxidative phosphorylation, which is particularly relevant for chemotherapy-resistant AML blasts (Stevens et al., 2019).

Direcciones Futuras

Atovaquone is used as a fixed-dose combination with proguanil (Malarone) for treating children and adults with uncomplicated malaria or as chemoprophylaxis for preventing malaria in travellers . With the patent for Malarone expiring in 2013, there could be a wave of low-cost generics . This could potentially prompt further clinical investigation into repurposing Atovaquone for the treatment of patients with advanced breast cancer .

Propiedades

IUPAC Name

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-YNUDWXFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675642
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217612-80-0
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is the purity of Atovaquone-d5 crucial when used as an internal standard for Atovaquone quantification?

A: The presence of impurities in this compound, even in small amounts, can significantly impact the accuracy and reliability of Atovaquone quantification using LC/MS/MS. [] The research paper highlights that commercially available Atovaquone-d4 contained unexpected amounts of this compound to Atovaquone-d8. [] These isotopic impurities can interfere with the mass spectrometric detection of Atovaquone and its quantitive analysis if they are not accounted for. This interference can lead to inaccurate measurements of Atovaquone concentrations in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.